Palmitoleamide

Description

Propriétés

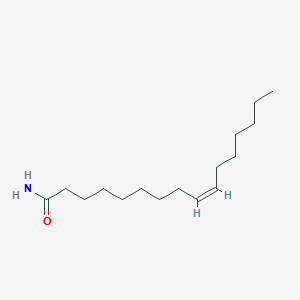

IUPAC Name |

(Z)-hexadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H2,17,18)/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPQTVNCCVPGFA-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthesis of Palmitoleamide from N-Palmitoleoyl-Phosphatidylethanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoleamide, an endogenous fatty acid amide, is gaining recognition for its role in various physiological processes, including the regulation of inflammation and energy metabolism. As a member of the N-acylethanolamine (NAE) family, its biosynthesis is intricately linked to membrane lipid metabolism. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound from its precursor, N-palmitoleoyl-phosphatidylethanolamine (NPPE), detailing the key enzymes, reaction mechanisms, and regulatory aspects. This document also includes comprehensive experimental protocols for the study of this compound biosynthesis and summarizes key quantitative data to serve as a valuable resource for researchers and professionals in drug development.

I. The Canonical Biosynthetic Pathway of this compound

The primary route for the endogenous synthesis of this compound, like other NAEs, is a two-step enzymatic process that originates from membrane phospholipids.[1]

Step 1: Formation of N-Palmitoleoyl-Phosphatidylethanolamine (NPPE)

The initial and rate-limiting step is the transfer of a palmitoleoyl group from a donor phospholipid, such as phosphatidylcholine (PC), to the primary amine of phosphatidylethanolamine (B1630911) (PE). This acylation reaction is catalyzed by a Ca2+-dependent N-acyltransferase (NAT). The product of this reaction is N-palmitoleoyl-phosphatidylethanolamine (NPPE), the direct precursor to this compound.

Step 2: Hydrolysis of NPPE to this compound

In the final step, the phosphodiester bond of NPPE is hydrolyzed by a specific metallo-β-lactamase enzyme known as N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[2] This cleavage releases this compound and phosphatidic acid (PA). NAPE-PLD is a key regulatory enzyme in the biosynthesis of NAEs.[1]

II. Alternative Biosynthetic Pathways

While the NAT/NAPE-PLD pathway is considered the canonical route, evidence from studies on NAPE-PLD knockout mice has revealed the existence of alternative, NAPE-PLD-independent pathways for NAE biosynthesis.[3] These alternative routes contribute to the continued production of NAEs and suggest a degree of metabolic redundancy. One such pathway involves the sequential action of phospholipase A2 (PLA2) and a lysophospholipase D (lysoPLD).[4][5][6] In this pathway, NAPE is first hydrolyzed by PLA2 to form N-acyl-lysoPE, which is then acted upon by a lysoPLD to release the NAE.

III. Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Function | Cofactors/Properties |

| N-Acyltransferase | NAT | Catalyzes the transfer of a palmitoleoyl group to PE to form NPPE. | Ca2+-dependent |

| N-Acylphosphatidylethanolamine-specific Phospholipase D | NAPE-PLD | Hydrolyzes NPPE to produce this compound and phosphatidic acid. | Zinc metallohydrolase |

| Phospholipase A2 | PLA2 | Hydrolyzes NAPE to N-acyl-lysoPE in an alternative pathway. | Varies by isoform |

| Lysophospholipase D | lysoPLD | Hydrolyzes N-acyl-lysoPE to produce this compound in an alternative pathway. |

IV. Quantitative Data

Table 1: Michaelis-Menten Constants (Km) for NAPE-PLD with Various Substrates

| Substrate | Km (μM) | Source |

| N-palmitoyl-PE | 40.0 ± 5.6 | [7] |

| PED-A1 (fluorogenic analog) | 4.0 | [8] |

| flame-NAPE (fluorogenic analog) | 9.2 | [8] |

Note: Data for N-palmitoleoyl-PE is not specifically available and is extrapolated from the structurally similar N-palmitoyl-PE.

Table 2: IC50 and Ki Values for Selected NAPE-PLD Inhibitors

| Inhibitor | IC50 (μM) | Ki (μM) | Source |

| LEI-401 | - | 0.027 | [9] |

| ARN19874 | 34 | - | [10] |

| Compound 2 | - | 0.30 | [9] |

| Compound 7 | - | 0.086 | [9] |

| Compound 8 | - | 0.11 | [9] |

| Compound 9 | - | 0.094 | [9] |

V. Experimental Protocols

Protocol 1: Radiometric Assay for NAPE-PLD Activity

This protocol is adapted from established methods for measuring NAPE-PLD activity using a radiolabeled substrate.[7][11][12]

Materials:

-

[14C]-labeled N-palmitoleoyl-phosphatidylethanolamine ([14C]-NPPE)

-

Tissue homogenate or cell lysate

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

Stop solution: Chloroform/Methanol (B129727) (2:1, v/v)

-

Silica (B1680970) gel thin-layer chromatography (TLC) plates

-

TLC developing solvent: Chloroform/Methanol/Ammonium Hydroxide (80:20:2, v/v/v)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing 50 µg of protein from the tissue homogenate or cell lysate in 100 µL of assay buffer.

-

Add [14C]-NPPE to a final concentration of 10 µM.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 500 µL of ice-cold stop solution.

-

Vortex the mixture vigorously and centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

Spot the organic (lower) phase onto a silica gel TLC plate.

-

Develop the TLC plate using the developing solvent.

-

Visualize the separated lipids (unreacted substrate and the product, [14C]-palmitoleamide) using a phosphorimager or by scraping the corresponding silica bands into scintillation vials.

-

Add scintillation cocktail to the vials and quantify the radioactivity using a scintillation counter.

-

Calculate the NAPE-PLD activity as the amount of [14C]-palmitoleamide formed per unit time per amount of protein.

Protocol 2: Fluorescence-Based Assay for NAPE-PLD Activity

This protocol utilizes a fluorogenic NAPE analog for a high-throughput and continuous measurement of NAPE-PLD activity.[8][13][14]

Materials:

-

Fluorogenic NAPE substrate (e.g., PED-A1 or flame-NAPE)

-

Recombinant NAPE-PLD or cell lysate overexpressing NAPE-PLD

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

In a 96-well microplate, add 90 µL of assay buffer.

-

Add 5 µL of recombinant NAPE-PLD or cell lysate.

-

To test for inhibitors, add 5 µL of the compound at various concentrations. For control wells, add 5 µL of vehicle (e.g., DMSO).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the fluorogenic NAPE substrate (final concentration ~1-10 µM).

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

For inhibitor studies, plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

Protocol 3: UPLC-MS/MS Quantification of this compound

This protocol outlines a general workflow for the quantification of this compound and other NAEs from biological samples using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[15][16][17][18]

Materials:

-

Biological sample (e.g., tissue homogenate, plasma, cell lysate)

-

Internal standard (e.g., d4-palmitoleamide or other deuterated NAE)

-

Extraction solvent: Ethyl acetate (B1210297) or Chloroform/Methanol (2:1, v/v)

-

Solid-phase extraction (SPE) C18 columns

-

UPLC system coupled to a triple quadrupole mass spectrometer

-

UPLC column (e.g., C18 reversed-phase)

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid

Procedure:

-

Sample Preparation and Lipid Extraction:

-

To 100 µL of sample, add the internal standard.

-

Add 1 mL of extraction solvent, vortex vigorously, and centrifuge.

-

Collect the organic phase and repeat the extraction.

-

Combine the organic phases and evaporate to dryness under a stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) for Cleanup:

-

Reconstitute the dried lipid extract in a small volume of a low-polarity solvent.

-

Condition an SPE C18 column with methanol followed by water.

-

Load the sample onto the column.

-

Wash the column with a low-polarity solvent to remove non-polar lipids.

-

Elute the NAEs with a more polar solvent (e.g., methanol or ethyl acetate).

-

Evaporate the eluate to dryness.

-

-

UPLC-MS/MS Analysis:

-

Reconstitute the final dried extract in 100 µL of mobile phase A/B (1:1).

-

Inject a small volume (e.g., 5-10 µL) onto the UPLC system.

-

Separate the lipids using a gradient elution profile.

-

Perform detection using the mass spectrometer in multiple reaction monitoring (MRM) mode. Set specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for this compound and the internal standard.

-

Generate a standard curve using known concentrations of this compound.

-

Calculate the concentration of this compound in the original sample based on the peak area ratio to the internal standard and the standard curve.

-

VI. Signaling Pathways and Visualizations

This compound is believed to exert its biological effects through interaction with several receptors, including peroxisome proliferator-activated receptor-alpha (PPAR-α) and the G-protein coupled receptors GPR55 and GPR119.[19][20][21][22][23]

Biosynthesis Pathway of this compound

Caption: Canonical two-step biosynthesis pathway of this compound from membrane phospholipids.

Experimental Workflow for this compound Quantification

Caption: A typical experimental workflow for the quantification of this compound.

This compound Signaling via PPAR-α

Caption: this compound-mediated activation of the PPAR-α signaling pathway.

VII. Conclusion

The biosynthesis of this compound from NPPE is a crucial metabolic pathway that contributes to the endogenous pool of this important signaling lipid. The canonical pathway, involving NAT and NAPE-PLD, is the primary route, with alternative pathways providing metabolic flexibility. A thorough understanding of these biosynthetic routes, facilitated by robust experimental methodologies, is essential for elucidating the physiological and pathophysiological roles of this compound. This knowledge is paramount for the development of novel therapeutic strategies targeting the this compound signaling system for a range of conditions, including inflammatory and metabolic disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of anandamide and N-palmitoylethanolamine by sequential actions of phospholipase A2 and lysophospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of anandamide and N-palmitoylethanolamine by sequential actions of phospholipase A2 and lysophospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

- 8. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Receptors for acylethanolamides-GPR55 and GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

The Degradation of Palmitoleamide: A Technical Guide to the Roles of FAAH and NAAA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoleamide (POEA), a naturally occurring N-acylethanolamine, is an unsaturated analog of the well-studied palmitoylethanolamide (B50096) (PEA). While research on POEA is emerging, the enzymatic pathways responsible for its degradation are understood to be homologous to those of other fatty acid amides. This technical guide provides an in-depth overview of the core degradation pathway of this compound, focusing on the roles of two key enzymes: Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA).

Due to the limited availability of direct quantitative and procedural data for this compound, this document leverages the extensive research conducted on its saturated counterpart, palmitoylethanolamide (PEA), as a proxy. The structural similarity between POEA and PEA suggests that their interactions with catabolic enzymes and their downstream signaling effects are likely to be comparable. This guide will present data for PEA to infer the biochemical and cellular processes related to POEA, a common practice in lipid research where data for less common lipids is sparse.

Core Degradation Pathway of N-Acylethanolamines

The biological activity of N-acylethanolamines, including this compound, is tightly regulated by their synthesis and degradation. The primary mechanism for terminating their signaling is enzymatic hydrolysis, which breaks down the amide bond to yield the corresponding fatty acid and ethanolamine. Two principal enzymes, FAAH and NAAA, are responsible for this process, exhibiting distinct substrate preferences, subcellular localizations, and pH optima.

Fatty Acid Amide Hydrolase (FAAH)

FAAH is an integral membrane protein belonging to the amidase signature family of serine hydrolases.[1] It is primarily located on the endoplasmic reticulum and outer mitochondrial membrane.[2] FAAH displays broad substrate specificity, hydrolyzing a range of fatty acid amides, including the endocannabinoid anandamide (B1667382) (AEA) and PEA.[1][3] While FAAH can hydrolyze saturated and monounsaturated N-acylethanolamines, it generally shows a preference for polyunsaturated substrates like AEA.[2]

N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA)

NAAA is a cysteine hydrolase belonging to the N-terminal nucleophile (Ntn) family of enzymes.[4] It is predominantly found in lysosomes and is characterized by an acidic pH optimum (around 4.5-5.0).[5][6] In contrast to FAAH, NAAA exhibits a preference for saturated and monounsaturated N-acylethanolamines, such as PEA, making it a key regulator of these signaling lipids in immune cells where it is highly expressed.[7][8]

Quantitative Data on Enzyme Kinetics and Inhibition

The following tables summarize key quantitative data for the interaction of FAAH and NAAA with palmitoylethanolamide (PEA). These values provide a benchmark for understanding the likely enzymatic activity and inhibitor potency related to this compound.

Table 1: Michaelis-Menten Constants (Km) for PEA Hydrolysis

| Enzyme | Substrate | Km (µM) | Source Organism/Cell | Comments |

| FAAH | Palmitoylethanolamide | 1.3 - 8.5 | Rat Brain | The range reflects different assay conditions reported in the literature.[4] |

| NAAA | Palmitoylethanolamide | 4.3 ± 1.4 | HeLa Cells expressing FAAH-2 | NAAA shows a high affinity for PEA.[9] |

Table 2: IC50 Values of Select Inhibitors for FAAH and NAAA Activity (with PEA as substrate)

| Inhibitor | Target Enzyme | IC50 (nM) | Substrate Used | Comments |

| URB597 | FAAH | 4.6 | Anandamide | A widely used carbamate-based irreversible inhibitor.[1] |

| PF-750 | FAAH | - | Anandamide | A piperidine (B6355638) urea-based irreversible inhibitor.[2] |

| OL-135 | FAAH | 4.7 (Ki) | Anandamide | A reversible α-ketoheterocycle inhibitor.[10] |

| (S)-OOPP | NAAA | ~1000 | Palmitoylethanolamide | A potent and selective NAAA inhibitor.[11] |

| JZL-195 | FAAH/MAGL | 12 (FAAH) | Not Specified | A dual inhibitor of FAAH and monoacylglycerol lipase (B570770) (MAGL).[10] |

Experimental Protocols

Detailed methodologies for assaying FAAH and NAAA activity are crucial for drug discovery and mechanistic studies. The following protocols are generalized from established methods using PEA and can be adapted for use with this compound.

Protocol 1: FAAH Activity Assay using a Fluorometric Method

This protocol is adapted from commercially available kits and provides a high-throughput method for screening FAAH inhibitors.[12][13]

1. Reagent Preparation:

- FAAH Assay Buffer (1X): 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

- FAAH Enzyme: Recombinant human or rat FAAH, diluted in FAAH Assay Buffer to a predetermined optimal concentration.

- FAAH Substrate: A fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide) diluted in a suitable solvent like ethanol (B145695) to a working concentration (e.g., 20 µM).

- Test Inhibitor: Dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

2. Assay Procedure (96-well plate format):

- Add 170 µL of FAAH Assay Buffer (1X) to each well.

- Add 10 µL of the test inhibitor dilution (or solvent for control wells).

- Add 10 µL of the diluted FAAH enzyme solution to all wells except the blank.

- Pre-incubate the plate at 37°C for 5-15 minutes to allow for inhibitor interaction.

- Initiate the reaction by adding 10 µL of the FAAH substrate solution to all wells.

- Immediately measure the fluorescence kinetically at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm for 10-60 minutes at 37°C.

3. Data Analysis:

- Calculate the rate of increase in fluorescence (slope of the linear portion of the kinetic curve).

- Determine the percent inhibition for each inhibitor concentration relative to the solvent control.

- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: NAAA Activity Assay using a Radiometric Method

This protocol is based on the method described by Tsuboi and Ueda and is considered a gold standard for measuring NAAA activity.[6][14]

1. Reagent Preparation:

- NAAA Assay Buffer: 100 mM sodium citrate (B86180) buffer, pH 4.5, containing 0.1% Triton X-100 and 3 mM DTT.

- NAAA Enzyme Source: Lysosomal fraction isolated from cells or tissues expressing NAAA (e.g., rat lung homogenate or transfected HEK293 cells).

- Radiolabeled Substrate: [¹⁴C]Palmitoylethanolamide (or custom synthesized [¹⁴C]this compound) in a suitable solvent.

- Test Inhibitor: Dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

- Stop Solution: Chloroform/methanol (2:1, v/v).

- Elution Solvent: Chloroform/methanol/water (60:30:5, v/v/v) for thin-layer chromatography (TLC).

2. Assay Procedure:

- In a microcentrifuge tube, combine the NAAA enzyme source, NAAA Assay Buffer, and the test inhibitor dilution (or solvent for control).

- Pre-incubate the mixture at 37°C for 10 minutes.

- Initiate the reaction by adding the [¹⁴C]-labeled substrate.

- Incubate at 37°C for a defined period (e.g., 20 minutes).

- Stop the reaction by adding the Stop Solution and vortexing.

- Centrifuge to separate the phases.

- Spot the organic (lower) phase onto a TLC plate.

- Develop the TLC plate using the Elution Solvent.

- Visualize and quantify the radioactive spots corresponding to the substrate and the product ([¹⁴C]palmitic acid or [¹⁴C]palmitoleic acid) using a phosphorimager or by scraping and liquid scintillation counting.

3. Data Analysis:

- Calculate the amount of product formed in each reaction.

- Determine the percent inhibition for each inhibitor concentration relative to the solvent control.

- Calculate the IC50 value as described for the FAAH assay.

Signaling Pathways

The degradation of this compound by FAAH and NAAA is a critical step in regulating its signaling functions. While direct signaling pathways for POEA are still under investigation, the pathways activated by PEA are well-documented and provide a strong predictive framework. The primary target of PEA is the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates gene expression related to inflammation and lipid metabolism.[11][15]

Diagram 1: this compound Degradation and Downstream Signaling

Caption: Degradation of POEA by FAAH and NAAA and subsequent activation of PPAR-α signaling.

Diagram 2: Experimental Workflow for Inhibitor Screening

Caption: A typical workflow for the screening and identification of FAAH or NAAA inhibitors.

Conclusion

The enzymatic degradation of this compound by FAAH and NAAA is a central control point for its biological activity. While direct research on POEA is still in its early stages, the wealth of information available for the structurally similar PEA provides a robust framework for understanding its metabolism and signaling. The quantitative data, experimental protocols, and pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals working to unravel the therapeutic potential of modulating this compound levels. Future studies should focus on obtaining specific kinetic and pharmacological data for POEA to validate and refine the models presented here.

References

- 1. Palmitoylethanolamide - Wikipedia [en.wikipedia.org]

- 2. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid amide hydrolase inhibitors--progress and potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assay of NAAA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assay of NAAA Activity | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous palmitoylethanolamide in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 14. Assay of NAAA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of Palmitoylethanolamide: A Technical Guide to Its Discovery and Pharmacological Actions

Introduction

Palmitoylethanolamide (B50096) (PEA) is an endogenous fatty acid amide that has garnered significant scientific interest for its pleiotropic pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties.[1] First identified in the 1950s, its mechanism of action remained elusive for decades. It was not until the groundbreaking work of Nobel laureate Rita Levi-Montalcini and her colleagues in the 1990s that the scientific community began to unravel the intricate signaling pathways modulated by this lipid mediator.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and pharmacology of PEA, with a focus on the key experimental findings that have shaped our understanding of this promising therapeutic agent.

History of Discovery and Foundational Research

The scientific journey of PEA can be demarcated into distinct periods of discovery, waning interest, and eventual revitalization.

Initial Isolation and Early Studies (1950s-1970s)

The story of PEA began in 1957 when it was first isolated from soybean lecithin, egg yolk, and peanut meal and was reported to possess anti-inflammatory properties in an animal model.[1] Throughout the 1970s, a formulation of PEA named Impulsin was developed by the Czechoslovakian company Spofa and was studied in clinical trials for its potential to treat and prevent respiratory infections.[1][3] In Spain, the company Almirall introduced Palmidrol for similar indications in 1976.[3] However, a clear understanding of its mechanism of action was lacking, which led to a decline in research interest for a number of years.[1]

The Renaissance of PEA Research: Mast Cells and the ALIA Hypothesis (1990s)

A pivotal moment in the history of PEA research came in the early 1990s when Professor Rita Levi-Montalcini's research group discovered that PEA could modulate mast cell activation.[1] This discovery provided the first significant mechanistic insight into PEA's anti-inflammatory effects and revitalized interest in its therapeutic potential.[1] Her team demonstrated that lipid amides of the N-acylethanolamine type, like PEA, are naturally occurring molecules capable of modulating mast cell activation.[3] They proposed the "Autacoid Local Injury Antagonism" (ALIA) mechanism, suggesting that PEA is produced on-demand in response to injury or inflammation to locally down-regulate mast cell degranulation.[1][3] This concept introduced PEA as an "ALIAmide," a locally acting autocoid that counteracts pathological processes.[3]

Elucidation of Molecular Mechanisms and Signaling Pathways

Subsequent research has revealed that PEA exerts its effects through a multi-modal mechanism of action, interacting with several key molecular targets.

Peroxisome Proliferator-Activated Receptor-Alpha (PPAR-α)

The most well-established target of PEA is the nuclear receptor PPAR-α.[1] Activation of PPAR-α by PEA leads to the transcriptional regulation of genes involved in inflammation and pain.[1] This interaction was a significant breakthrough, identifying a specific molecular target for PEA's anti-inflammatory properties.[4] Studies have shown that the anti-inflammatory effects of PEA are absent in mice lacking the PPAR-α receptor.[4][5] Upon activation, PPAR-α can inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and reduce the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3]

G Protein-Coupled Receptors: GPR55 and GPR119

PEA also demonstrates affinity for the orphan G protein-coupled receptors GPR55 and GPR119.[3][6] While not considered a classic endocannabinoid due to its lack of affinity for CB1 and CB2 receptors, its interaction with these "cannabinoid-like" receptors is a key aspect of its pharmacology.[3] Activation of GPR55 by PEA has been shown to modulate mesolimbic dopamine (B1211576) activity and can influence various physiological processes.[7][8] GPR55 signaling often involves the Gq protein, leading to an increase in intracellular calcium.[9]

The 'Entourage Effect'

PEA contributes to an "entourage effect" by enhancing the activity of other endocannabinoids, particularly anandamide (B1667382) (AEA).[10] It achieves this by inhibiting the activity of the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of AEA.[9][11] By reducing AEA breakdown, PEA indirectly increases the levels and duration of action of AEA at cannabinoid receptors (CB1 and CB2) and TRPV1 channels, thereby potentiating their analgesic and anti-inflammatory effects.[9][10]

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Palmitoylethanolamide - Wikipedia [en.wikipedia.org]

- 4. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 7. Palmitoylethanolamide Modulates GPR55 Receptor Signaling in the Ventral Hippocampus to Regulate Mesolimbic Dopamine Activity, Social Interaction, and Memory Processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Palmitoylethanolamide Modulates GPR55 Receptor Signaling in the Ventral Hippocampus to Regulate Mesolimbic Dopamine Activity, Social Interaction, and Memory Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palmitoylethanolamide: A Natural Compound for Health Management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palmitoylethanolamide, an endogenous fatty acid amide, and its pleiotropic health benefits: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

Palmitoleamide's Mechanism of Action via PPAR-alpha: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoleamide (PEA), an endogenous fatty acid amide, has garnered significant scientific interest for its multifaceted pharmacological activities, particularly its potent anti-inflammatory, analgesic, and neuroprotective properties. A primary molecular target mediating these effects is the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-alpha), a ligand-activated transcription factor pivotal in the regulation of lipid metabolism and inflammatory responses. This technical guide provides an in-depth exploration of the mechanism of action of PEA through its interaction with PPAR-alpha, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.

Quantitative Data: this compound's Interaction with PPAR-alpha

The interaction of this compound with PPAR-alpha has been quantified in various studies, establishing it as a direct agonist. The following table summarizes the key quantitative data available.

| Parameter | Value | Cell Line/System | Reference |

| EC50 | 3.1 ± 0.4 μM | HeLa cells expressing human PPAR-alpha | [1] |

Signaling Pathways of this compound and PPAR-alpha

The activation of PPAR-alpha by this compound initiates a cascade of molecular events that ultimately leads to the modulation of gene expression and the subsequent anti-inflammatory effects.

PPAR-alpha Activation and Transcriptional Regulation

Upon binding to this compound, PPAR-alpha undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding activity modulates the transcription of genes involved in inflammation and lipid metabolism. A key downstream effect of PPAR-alpha activation is the inhibition of the pro-inflammatory NF-κB (Nuclear Factor-kappa B) signaling pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound on PPAR-alpha.

In Vitro PPAR-alpha Transactivation Assay (Luciferase Reporter Assay)

This assay is used to determine if a compound can activate PPAR-alpha and to quantify its potency (e.g., EC50).

Objective: To measure the ability of this compound to activate human PPAR-alpha in a cell-based reporter assay.

Materials:

-

HeLa cells stably co-transfected with a human PPAR-alpha expression vector and a luciferase reporter plasmid containing PPREs.

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

This compound (PEA)

-

Positive control (e.g., GW7647, a known synthetic PPAR-alpha agonist)

-

Luciferase Assay System (e.g., Promega)

-

Luminometer

Protocol:

-

Cell Culture: Culture the stably transfected HeLa cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound and the positive control in serum-free DMEM. Remove the culture medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Cell Lysis: After incubation, remove the medium and wash the cells with phosphate-buffered saline (PBS). Add lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

Luciferase Measurement: Transfer the cell lysate to a luminometer-compatible plate. Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to the protein concentration in each well. Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This animal model is widely used to assess the anti-inflammatory properties of compounds. The anti-inflammatory effect of PEA in this model is absent in PPAR-alpha knockout mice, demonstrating the crucial role of this receptor.[2]

Objective: To evaluate the in vivo anti-inflammatory effect of this compound and its dependence on PPAR-alpha.

Materials:

-

Male C57BL/6 wild-type mice

-

Male PPAR-alpha knockout (KO) mice

-

This compound (PEA)

-

Carrageenan (1% w/v in sterile saline)

-

Vehicle (e.g., saline, or a suitable solvent for PEA)

-

Plethysmometer

Protocol:

-

Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the wild-type and PPAR-alpha KO mice into treatment groups: Vehicle, PEA (e.g., 10 mg/kg, intraperitoneally), and a positive control (e.g., a known anti-inflammatory drug).

-

Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer.

-

Compound Administration: Administer PEA or the vehicle to the respective groups.

-

Induction of Inflammation: 30 minutes after compound administration, inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the increase in paw volume (edema) for each mouse at each time point by subtracting the baseline measurement from the post-treatment measurement. Compare the edema in the PEA-treated groups to the vehicle-treated groups in both wild-type and PPAR-alpha KO mice. Statistical analysis (e.g., ANOVA) is used to determine the significance of the results.

Conclusion

The evidence strongly supports that this compound exerts its significant anti-inflammatory effects primarily through the direct activation of the nuclear receptor PPAR-alpha. The activation of PPAR-alpha by PEA, with a quantifiable EC50, initiates a signaling cascade that leads to the transcriptional regulation of genes involved in the inflammatory response, notably through the inhibition of the NF-κB pathway. The detailed experimental protocols provided herein offer a standardized approach for researchers to further investigate the therapeutic potential of this compound and other PPAR-alpha agonists in inflammatory and related disorders. The visual representations of the signaling pathway and experimental workflows serve as valuable tools for understanding the complex molecular mechanisms and the practical steps involved in this area of research. This in-depth guide provides a solid foundation for drug development professionals aiming to leverage the therapeutic promise of this compound.

References

Beyond PPAR-alpha: An In-depth Technical Guide to the Molecular Targets of Palmitoleamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoleamide (POEA), also commonly referred to as Palmitoylethanolamide (B50096) (PEA), is an endogenous fatty acid amide that has garnered significant scientific attention for its multifaceted therapeutic potential, including anti-inflammatory, analgesic, and neuroprotective properties. While its interaction with the peroxisome proliferator-activated receptor-alpha (PPAR-α) is well-documented, a growing body of evidence reveals a more complex pharmacological profile. This technical guide provides a comprehensive exploration of the molecular targets of POEA beyond PPAR-α, offering a detailed overview of its interactions with G protein-coupled receptors, transient receptor potential channels, and its modulatory role within the endocannabinoid system. This document is intended to serve as a resource for researchers and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visualizations of the intricate signaling pathways involved.

G Protein-Coupled Receptor 55 (GPR55)

GPR55 is an orphan G protein-coupled receptor that has emerged as a significant, albeit sometimes controversial, target for POEA.[1][2] It is expressed in various tissues, including the brain, adrenal glands, and gastrointestinal tract, and is implicated in numerous physiological processes such as pain sensation, inflammation, and bone metabolism.[1]

Quantitative Data: POEA Interaction with GPR55

The interaction of POEA with GPR55 has been characterized by varying potencies across different assay systems, suggesting potential ligand bias or system-dependent effects.

| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |

| POEA | GTPγS Binding | hGPR55-HEK293 | EC₅₀ | 4 nM | [1] |

| Anandamide (B1667382) (AEA) | GTPγS Binding | hGPR55-HEK293 | EC₅₀ | 18 nM | [3] |

| 2-Arachidonoylglycerol (B1664049) (2-AG) | GTPγS Binding | hGPR55-HEK293 | EC₅₀ | 3 nM | [4] |

| Oleoylethanolamide (OEA) | GTPγS Binding | hGPR55-HEK293 | EC₅₀ | 440 nM | [4] |

Signaling Pathway of GPR55 Activation by POEA

Upon activation by POEA, GPR55 primarily couples to Gα12/13 and Gαq proteins, initiating a cascade of downstream signaling events.[5][6] This leads to the activation of RhoA, phospholipase C (PLC), and subsequent mobilization of intracellular calcium, ultimately resulting in the activation of various transcription factors like NFAT and NF-κB.[5]

Caption: GPR55 signaling cascade initiated by POEA.

Experimental Protocol: GPR55 Activation Assay (Intracellular Calcium Mobilization)

Objective: To determine the potency and efficacy of POEA in activating GPR55 by measuring changes in intracellular calcium concentration.

Materials:

-

HEK293 cells stably expressing human GPR55 (hGPR55-HEK293).

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

Fluo-4 AM calcium-sensitive dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

This compound (POEA) stock solution in DMSO.

-

Positive control (e.g., L-α-lysophosphatidylinositol - LPI).

-

96-well black, clear-bottom microplate.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Culture: Culture hGPR55-HEK293 cells in T75 flasks until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a density of 50,000 cells/well and incubate overnight at 37°C, 5% CO₂.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Aspirate the culture medium from the wells and wash once with HBSS.

-

Add 100 µL of the loading buffer to each well and incubate for 1 hour at 37°C in the dark.

-

-

Washing: Aspirate the loading buffer and wash the cells twice with 100 µL of HBSS. After the final wash, leave 100 µL of HBSS in each well.

-

Compound Preparation: Prepare serial dilutions of POEA and the positive control in HBSS.

-

Measurement:

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

-

Set the instrument to measure fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) at regular intervals (e.g., every 2 seconds).

-

Establish a stable baseline reading for approximately 20-30 seconds.

-

Use the automated injector to add 50 µL of the compound dilutions to the respective wells.

-

Continue recording the fluorescence for at least 2-3 minutes to capture the peak response and subsequent decay.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

-

Normalize the data by expressing the response as a percentage of the maximal response obtained with the positive control.

-

Plot the normalized response against the logarithm of the POEA concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

-

Transient Receptor Potential Vanilloid 1 (TRPV1) Channel

The TRPV1 channel, a non-selective cation channel known for its role in detecting noxious heat and capsaicin, is another important molecular target of POEA.[7][8] POEA's interaction with TRPV1 is complex, involving both direct activation and modulation of the channel's sensitivity to other agonists.[[“]]

Quantitative Data: POEA Interaction with TRPV1

| Ligand | Assay Type | Cell/Tissue | Parameter | Value | Reference |

| POEA | [Ca²⁺]i increase | F11 cells | EC₅₀ | ~3 µM | [8] |

| POEA | Potentiation of 2-AG-induced TRPV1 desensitization | HEK-293-TRPV1 cells | IC₅₀ | 0.45 ± 0.02 µM (with 2 µM POEA) | [10] |

| Capsaicin | [Ca²⁺]i increase | F11 cells | EC₅₀ | 1.6 ± 0.7 µM | [8] |

| Capsaicin | TRPV1 channel activation | TRPV1-transfected CHO cells | EC₅₀ | 0.36 ± 0.09 µM | [8] |

Signaling Pathway of TRPV1 Modulation by POEA

POEA can directly activate TRPV1 channels, leading to an influx of Ca²⁺ and subsequent cellular responses.[8] Additionally, POEA exhibits an "entourage effect" by potentiating the actions of endogenous TRPV1 agonists like anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[[“]][10] This potentiation can occur through allosteric modulation of the TRPV1 channel, making it more sensitive to its primary agonists.[1]

Caption: Direct and indirect modulation of the TRPV1 channel by POEA.

Experimental Protocol: TRPV1 Activation Assay (Calcium Imaging)

Objective: To assess the ability of POEA to directly activate TRPV1 channels and modulate capsaicin-induced activation by measuring intracellular calcium dynamics.

Materials:

-

CHO or HEK293 cells transiently or stably expressing rat or human TRPV1.

-

Fura-2 AM or Fluo-4 AM calcium-sensitive dye.

-

Pluronic F-127.

-

Physiological salt solution (e.g., Krebs-Ringer-HEPES buffer).

-

This compound (POEA) stock solution in DMSO.

-

Capsaicin (positive control).

-

Capsazepine or SB-366791 (TRPV1 antagonists).

-

Glass bottom dishes or 96-well imaging plates.

-

Inverted fluorescence microscope with a ratiometric imaging system (for Fura-2) or a standard fluorescence imaging system (for Fluo-4).

Procedure:

-

Cell Culture and Transfection (if applicable): Culture cells on glass bottom dishes or imaging plates. If using transient transfection, transfect the cells with a TRPV1 expression vector 24-48 hours prior to the experiment.

-

Dye Loading:

-

Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) or Fluo-4 AM (e.g., 2-5 µM) with Pluronic F-127 (e.g., 0.02%) in the physiological salt solution.

-

Wash the cells once with the salt solution.

-

Incubate the cells with the dye solution for 30-60 minutes at room temperature or 37°C in the dark.

-

-

Washing: Wash the cells 2-3 times with the salt solution to remove extracellular dye and allow for de-esterification of the AM ester for at least 20-30 minutes.

-

Imaging Setup:

-

Mount the dish/plate on the microscope stage.

-

For Fura-2, acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm, with emission collected at 510 nm. For Fluo-4, use excitation at ~488 nm and collect emission at ~520 nm.

-

-

Compound Application and Data Acquisition:

-

Record a stable baseline for 1-2 minutes.

-

Apply POEA at various concentrations and record the change in fluorescence ratio (F340/F380 for Fura-2) or intensity (for Fluo-4).

-

To test for modulation, pre-incubate with a sub-threshold concentration of POEA before applying capsaicin.

-

To confirm TRPV1 specificity, pre-incubate with a TRPV1 antagonist before applying POEA or capsaicin.

-

-

Data Analysis:

-

The F340/F380 ratio or the fluorescence intensity is proportional to the intracellular calcium concentration.

-

Quantify the peak response to each compound application.

-

For dose-response experiments, plot the peak response against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀.

-

Indirect Modulation of the Endocannabinoid System via Fatty Acid Amide Hydrolase (FAAH) Inhibition

POEA can indirectly modulate the endocannabinoid system, primarily by inhibiting the enzymatic degradation of the endocannabinoid anandamide (AEA).[11] The key enzyme responsible for AEA hydrolysis is Fatty Acid Amide Hydrolase (FAAH).[12][13]

Quantitative Data: POEA and FAAH Inhibition

While POEA is considered a substrate for FAAH, its direct inhibitory potency on AEA hydrolysis is modest. However, by acting as a competitive substrate, it can spare AEA from degradation. Some studies also suggest that chronic exposure to POEA can down-regulate FAAH expression.[12][13]

| Compound | Assay Type | Source | Parameter | Value | Reference |

| POEA | Inhibition of [³H]-AEA metabolism | Rat brain | pI₅₀ | ~5 | [14] |

| POEA (5 µM) | FAAH expression and activity | MCF-7 cells | Inhibition | ~30-40% | [12][13] |

The "Entourage Effect" of POEA

The inhibition of AEA degradation by POEA leads to an "entourage effect," where the increased local concentrations of AEA result in enhanced activation of cannabinoid receptors (CB1 and CB2) and TRPV1 channels.[1][11] This synergistic action amplifies the overall physiological effects of the endocannabinoid system.

Caption: The "entourage effect" of POEA via FAAH inhibition.

Experimental Protocol: FAAH Activity Assay (Fluorometric)

Objective: To determine the inhibitory effect of POEA on FAAH activity.

Materials:

-

FAAH enzyme source (e.g., rat brain homogenate, microsomes from FAAH-expressing cells).

-

FAAH substrate (e.g., N-arachidonoyl-7-amino-4-methylcoumarin).

-

Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).

-

This compound (POEA) stock solution in DMSO.

-

FAAH inhibitor (positive control, e.g., URB597).

-

96-well black microplate.

-

Fluorescence plate reader.

Procedure:

-

Enzyme Preparation: Prepare the FAAH enzyme source according to standard protocols and determine the protein concentration.

-

Compound and Substrate Preparation:

-

Prepare serial dilutions of POEA and the positive control in the assay buffer.

-

Prepare the FAAH substrate solution in the assay buffer.

-

-

Assay Reaction:

-

In a 96-well plate, add the assay buffer, the enzyme preparation, and the POEA dilutions or controls.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the FAAH substrate to all wells.

-

-

Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time (kinetic measurement). The fluorescence is generated by the release of 7-amino-4-methylcoumarin (B1665955) upon substrate hydrolysis.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of POEA.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the POEA concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

G Protein-Coupled Receptor 119 (GPR119)

GPR119 is another G protein-coupled receptor that has been identified as a potential target for POEA.[15][16] It is primarily expressed in pancreatic β-cells and intestinal L-cells and is involved in glucose homeostasis and the release of incretin (B1656795) hormones like GLP-1.[16]

Quantitative Data: POEA Interaction with GPR119

Data on the direct interaction of POEA with GPR119 is still emerging, and reported potencies can vary.

| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |

| POEA | cAMP Elevation | GPR119-expressing cells | - | Potent Agonist | [17] |

| Oleoylethanolamide (OEA) | cAMP Elevation | GPR119-expressing cells | - | Potent Agonist | [17] |

Signaling Pathway of GPR119 Activation by POEA

Activation of GPR119 by POEA leads to the coupling of Gαs proteins, which in turn stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP).[16] Increased intracellular cAMP levels trigger downstream signaling cascades, such as the activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), leading to physiological responses like insulin (B600854) and GLP-1 secretion.

Caption: GPR119 signaling pathway initiated by POEA.

Experimental Protocol: GPR119 Activation Assay (cAMP Measurement)

Objective: To quantify the activation of GPR119 by POEA by measuring changes in intracellular cAMP levels.

Materials:

-

HEK293 or CHO cells stably expressing human GPR119.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

This compound (POEA) stock solution in DMSO.

-

Positive control (e.g., a known GPR119 agonist or forskolin, a direct activator of adenylyl cyclase).

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).

-

96-well or 384-well microplate.

Procedure:

-

Cell Culture and Plating: Culture GPR119-expressing cells and seed them into the appropriate microplate at a density optimized for the cAMP assay kit. Incubate overnight.

-

Compound Preparation: Prepare serial dilutions of POEA and controls in the stimulation buffer.

-

Cell Stimulation:

-

Aspirate the culture medium from the cells.

-

Add the compound dilutions to the respective wells.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP accumulation.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the protocol of the chosen cAMP assay kit.

-

Perform the assay to detect and quantify the amount of cAMP in each well. This typically involves competitive binding with a labeled cAMP analog.

-

-

Measurement: Read the plate using a plate reader compatible with the assay format (e.g., fluorescence, luminescence, or time-resolved fluorescence).

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the concentration of cAMP in each sample from the standard curve.

-

Plot the cAMP concentration against the logarithm of the POEA concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

-

Conclusion

The pharmacological actions of this compound extend well beyond its interaction with PPAR-α. Its ability to engage with GPR55, modulate the activity of TRPV1 channels, indirectly potentiate the endocannabinoid system through FAAH inhibition, and activate GPR119 underscores its pleiotropic nature. This multi-target engagement likely contributes to the broad spectrum of its observed therapeutic effects. For researchers and drug development professionals, a thorough understanding of these diverse molecular interactions is paramount for the rational design of novel therapeutics that harness the full potential of this endogenous lipid mediator. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for further investigation into the complex and promising pharmacology of this compound.

References

- 1. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atypical Responsiveness of the Orphan Receptor GPR55 to Cannabinoid Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. consensus.app [consensus.app]

- 10. The anti-inflammatory mediator palmitoylethanolamide enhances the levels of 2-arachidonoyl-glycerol and potentiates its actions at TRPV1 cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Palmitoylethanolamide inhibits the expression of fatty acid amide hydrolase and enhances the anti-proliferative effect of anandamide in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Palmitoylethanolamide inhibits the expression of fatty acid amide hydrolase and enhances the anti-proliferative effect of anandamide in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Palmitoylethanolamide - Wikipedia [en.wikipedia.org]

- 16. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

Palmitoleamide and GPR55 Receptor Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the interaction between fatty acid amides, with a focus on Palmitoleamide (POA), and the G protein-coupled receptor 55 (GPR55). While direct quantitative data for this compound's interaction with GPR55 is limited in current literature, this document draws upon extensive research on the structurally similar and well-studied endocannabinoid-like molecule, Palmitoylethanolamide (PEA), to infer and illustrate the potential mechanisms of action. This guide summarizes the current understanding of GPR55 signaling, presents key quantitative data for relevant ligands, and provides detailed experimental protocols for studying these interactions, aiming to facilitate further research and drug development in this area.

Introduction to GPR55 and this compound

The G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant attention as a novel therapeutic target. It is phylogenetically distinct from the classical cannabinoid receptors (CB1 and CB2) but is activated by a variety of endogenous and synthetic cannabinoid ligands.[1] GPR55 is expressed in various tissues, including the brain, adrenal glands, and gastrointestinal tract.[2] Its activation has been implicated in a range of physiological processes, including pain and inflammation, bone metabolism, and cancer cell proliferation.[2]

This compound (POA) is the amide of palmitoleic acid and ethanolamine. As a fatty acid amide, it belongs to a class of bioactive lipids that includes the well-characterized endocannabinoid anandamide (B1667382) and the anti-inflammatory agent Palmitoylethanolamide (PEA). While the specific interaction of POA with GPR55 has not been extensively characterized, the known agonist activity of PEA at this receptor suggests that POA may also serve as a potential endogenous or synthetic ligand for GPR55.

GPR55 Signaling Pathways

Activation of GPR55 initiates a cascade of intracellular signaling events that are distinct from those of CB1 and CB2 receptors. GPR55 primarily couples to Gαq and Gα12/13 proteins, leading to the activation of downstream effector systems.[3]

Key Signaling Cascades:

-

Gαq-PLC-Ca2+ Pathway: Upon agonist binding, GPR55 activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[4] This increase in cytosolic Ca2+ can then modulate the activity of various calcium-sensitive enzymes and transcription factors.

-

Gα12/13-RhoA-ROCK Pathway: GPR55 activation also engages Gα12/13 proteins, which activate the small GTPase RhoA.[1] Activated RhoA stimulates Rho-associated kinase (ROCK), a key regulator of the actin cytoskeleton, leading to changes in cell morphology, migration, and proliferation.[5]

-

MAPK/ERK Pathway: Downstream of both Gαq and Gα12/13 activation, GPR55 signaling can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2).[6] ERK activation plays a crucial role in regulating gene expression and cell proliferation.

-

Transcription Factor Activation: GPR55 signaling has been shown to modulate the activity of several transcription factors, including Nuclear Factor of Activated T-cells (NFAT), Nuclear Factor-kappa B (NF-κB), and cAMP Response Element-Binding protein (CREB).[1]

The following diagram illustrates the primary signaling pathways associated with GPR55 activation.

Quantitative Data for GPR55 Ligands

| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |

| Palmitoylethanolamide (PEA) | GTPγS Binding | HEK293 | EC₅₀ | 4 nM | [7] |

| Palmitoylethanolamide (PEA) | Functional Assay | - | EC₅₀ at CB1 | > 30,000 nM | [8] |

| Palmitoylethanolamide (PEA) | Functional Assay | - | EC₅₀ at CB2 | 19,800 nM | [8] |

| L-α-lysophosphatidylinositol (LPI) | [³⁵S]GTPγS Binding | MDA-MB-231 | pEC₅₀ | 6.47 | [3] |

| L-α-lysophosphatidylinositol (LPI) | Calcium Mobilization | HEK293 | pEC₅₀ | 7.2 | [3] |

| Anandamide (AEA) | GTPγS Binding | HEK293 | EC₅₀ | 18 nM | [7] |

| Oleoylethanolamide (OEA) | GTPγS Binding | HEK293 | EC₅₀ | 440 nM | [7] |

| 2-Arachidonoylglycerol (2-AG) | GTPγS Binding | HEK293 | EC₅₀ | 3 nM | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of ligands with the GPR55 receptor.

GTPγS Binding Assay

This assay measures the functional activation of G protein-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.

Experimental Workflow:

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably or transiently expressing the human GPR55 receptor (e.g., HEK293-GPR55). Homogenize cells in a lysis buffer (e.g., 0.2 mM MgSO₄, 0.38 mM KH₂PO₄, 0.61 mM Na₂HPO₄, and 0.5% PMSF, pH 7.4) and isolate membranes by centrifugation (e.g., 20,000 x g for 20 minutes). Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration.

-

Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 50 µM GDP, and 1 mg/ml BSA.

-

Incubation: In a 96-well plate, incubate 20 µg of cell membranes with the assay buffer, 0.1 nM [³⁵S]GTPγS, and varying concentrations of this compound or other test ligands. For determining non-specific binding, include wells with a high concentration of unlabeled GTPγS (e.g., 10 µM). Incubate the plate at 30°C for 120 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to determine specific binding. Plot specific binding as a function of ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR55 activation, typically using a calcium-sensitive fluorescent dye.

Protocol:

-

Cell Culture: Plate HEK293 cells stably expressing GPR55 in a 96-well black-walled, clear-bottom plate and grow to confluency.

-

Dye Loading: Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

-

Ligand Addition: Prepare serial dilutions of this compound or other test compounds in the assay buffer.

-

Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Add the ligand solutions to the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each ligand concentration. Plot the peak response as a function of ligand concentration and fit the data to a dose-response curve to calculate the EC₅₀.

ERK1/2 Phosphorylation Assay

This assay determines the activation of the MAPK/ERK pathway by measuring the level of phosphorylated ERK1/2 using Western blotting or an ELISA-based method.

Protocol (Western Blot):

-

Cell Treatment: Plate GPR55-expressing cells and serum-starve them overnight. Treat the cells with varying concentrations of this compound for a specified time (e.g., 5-30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the chemiluminescent signal using an appropriate substrate and imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

Data Analysis: Quantify the band intensities for p-ERK and total ERK. Calculate the ratio of p-ERK to total ERK for each sample and plot this ratio against the ligand concentration to determine the EC₅₀.

Conclusion

The GPR55 receptor represents a promising therapeutic target, and understanding its interaction with endogenous and synthetic ligands is crucial for drug development. While direct evidence for the interaction of this compound with GPR55 is currently lacking, the well-documented agonist activity of the structurally similar compound, Palmitoylethanolamide, provides a strong rationale for investigating POA as a potential GPR55 modulator. The experimental protocols detailed in this guide offer a robust framework for characterizing the binding affinity, functional activity, and downstream signaling of this compound and other novel ligands at the GPR55 receptor. Further research in this area will be instrumental in elucidating the physiological roles of GPR55 and unlocking its therapeutic potential.

References

- 1. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR55 and its interaction with membrane lipids: comparison with other endocannabinoid-binding receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. guidetopharmacology.org [guidetopharmacology.org]

- 4. Palmitoylethanolamide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Palmitoylethanolamide | GPR55 Receptor Agonists: R&D Systems [rndsystems.com]

Endogenous Functions of Palmitoleamide in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoleamide (POEA), more commonly known in the scientific literature as Palmitoylethanolamide (B50096) (PEA), is an endogenous fatty acid amide that belongs to the N-acylethanolamine (NAE) family. Synthesized on demand from membrane phospholipids, PEA acts as a crucial signaling molecule with pleiotropic effects, playing a significant role in the regulation of inflammation, pain, and neuroprotection. Unlike classical endocannabinoids, PEA exhibits minimal direct affinity for the canonical cannabinoid receptors CB1 and CB2. Instead, its biological activities are mediated through direct activation of other receptors, most notably the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), and indirect modulation of the endocannabinoid system via an "entourage effect." This technical guide provides a comprehensive overview of the endogenous functions of PEA in mammals, detailing its signaling pathways, quantitative effects, and the experimental protocols used to elucidate its mechanisms of action.

Biosynthesis and Metabolism

Palmitoylethanolamide is synthesized from N-palmitoyl-phosphatidylethanolamine (NAPE), a membrane phospholipid, through the action of N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). Its degradation is primarily mediated by two enzymes: Fatty Acid Amide Hydrolase (FAAH) and, with greater specificity, N-acylethanolamine-hydrolyzing acid amidase (NAAA), which break down PEA into palmitic acid and ethanolamine.[1] The levels of endogenous PEA are dynamically regulated and often increase in response to cellular stress or injury, suggesting a role as a pro-homeostatic mediator.[2]

Core Signaling Pathways

The multifaceted effects of PEA are attributed to its interaction with several key signaling pathways.

PPAR-α Activation

A primary mechanism of action for PEA is the direct activation of the nuclear receptor PPAR-α.[3] This interaction leads to the regulation of gene expression involved in lipid metabolism and inflammation. Upon activation by PEA, PPAR-α forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This transcriptional regulation results in the reduced expression of pro-inflammatory proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4]

References

- 1. Palmitoylethanolamide (PEA) [flipper.diff.org]

- 2. researchgate.net [researchgate.net]

- 3. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palmitoylethanolamide - Wikipedia [en.wikipedia.org]

Palmitoylethanolamide Signaling in Neuroinflammation: A Technical Guide for Researchers

Abstract

Neuroinflammation is a critical underlying component of numerous neurodegenerative and neurological disorders. Palmitoylethanolamide (B50096) (PEA), an endogenous fatty acid amide, has emerged as a significant modulator of neuroinflammatory processes, demonstrating potent anti-inflammatory and neuroprotective properties in a wide range of preclinical studies. This technical guide provides an in-depth exploration of the core signaling pathways of PEA in the context of neuroinflammation. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of PEA's mechanisms of action, a compilation of quantitative data from key studies, comprehensive experimental protocols, and visual diagrams of the relevant signaling cascades to facilitate a deeper understanding of this promising therapeutic agent.

Introduction

Palmitoylethanolamide (PEA) is an endogenous lipid mediator belonging to the N-acylethanolamine family.[1] It is synthesized on-demand by various cells within the central nervous system (CNS), including neurons and glia, particularly in response to stress or injury.[2] PEA plays a crucial role in maintaining cellular homeostasis and has demonstrated considerable therapeutic potential in models of neuroinflammation and neurodegenerative diseases.[3] Its multifaceted mechanism of action, which involves targeting several key pathways in the inflammatory cascade, makes it a compelling candidate for the development of novel neuroprotective therapies. This guide will dissect the intricate signaling pathways through which PEA exerts its anti-neuroinflammatory effects.

Core Signaling Pathways of Palmitoylethanolamide

PEA's anti-neuroinflammatory effects are primarily mediated through two interconnected pathways: the direct activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) and the indirect modulation of the endocannabinoid system.

PPAR-α Activation: The Central Hub

The principal and most well-documented mechanism of action for PEA is the direct activation of the nuclear receptor PPAR-α.[1][4] This interaction is fundamental to its anti-inflammatory and neuroprotective functions.

-

Transcriptional Regulation: Upon binding to PPAR-α, PEA initiates a cascade of events that leads to the transcriptional regulation of genes involved in inflammation. The activated PPAR-α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter region of target genes.

-

Inhibition of Pro-inflammatory Gene Expression: A key consequence of PPAR-α activation is the transrepression of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[1] By preventing the nuclear translocation of the p65 subunit of NF-κB, PEA effectively downregulates the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3]

Modulation of Glial Cell Activity

Neuroinflammation is characterized by the activation of glial cells, namely microglia and astrocytes. PEA plays a crucial role in modulating the activity of these cells, thereby dampening the inflammatory response.

-

Microglia Polarization: PEA promotes the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[2][5] This shift is characterized by a decrease in the production of pro-inflammatory mediators and an increase in the release of anti-inflammatory cytokines like IL-10.[6]

-

Astrocyte Activation: PEA has been shown to counteract the reactive astrogliosis induced by pro-inflammatory stimuli such as the β-amyloid peptide.[7] It reduces the expression of glial fibrillary acidic protein (GFAP), a marker of astrocyte activation.[7]

References

- 1. Palmitoylethanolamide - Wikipedia [en.wikipedia.org]

- 2. Palmitoylethanolamide Modulation of Microglia Activation: Characterization of Mechanisms of Action and Implication for Its Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Palmitoylethanolamide counteracts reactive astrogliosis induced by β-amyloid peptide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Uptake and Transport of Palmitoleamide: A Hypothetical Model Based on Structurally Related N-Acylethanolamines

Disclaimer: As of late 2025, specific research on the cellular uptake and transport mechanisms of Palmitoleamide is not available in the peer-reviewed scientific literature. This guide, therefore, presents a hypothetical model based on the well-documented pathways of its close structural analog, Palmitoylethanolamide (B50096) (PEA), and other related N-acylethanolamines. This information is intended to provide a foundational framework for researchers, scientists, and drug development professionals interested in investigating the pharmacology of this compound.

Introduction